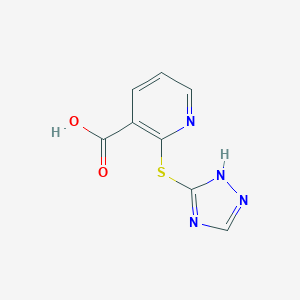
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid is a compound that features a pyridine ring substituted with a carboxylic acid group and a 1H-1,2,4-triazol-3-ylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid typically involves the reaction of pyridine-3-carboxylic acid with 1H-1,2,4-triazole-3-thiol under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
化学反应分析
Types of Reactions
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
科学研究应用
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function . The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A core structure in many biologically active compounds, including antifungal agents and herbicides.
Pyridinecarboxylic acids: A class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid is unique due to the combination of the pyridine and triazole moieties, which confer specific chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields .
属性
CAS 编号 |
126209-06-1 |
|---|---|
分子式 |
C8H6N4O2S |
分子量 |
222.23 g/mol |
IUPAC 名称 |
2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-2-1-3-9-6(5)15-8-10-4-11-12-8/h1-4H,(H,13,14)(H,10,11,12) |
InChI 键 |
DJJSOBFJYHEUQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
规范 SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















